molecular formula C9H13N3OS B2921822 2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one CAS No. 1092291-35-4

2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one

Cat. No.: B2921822
CAS No.: 1092291-35-4
M. Wt: 211.28
InChI Key: RXDXRFPASWJQDT-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiazolo[5,4-c]pyridine derivatives, characterized by a bicyclic structure combining a thiazole ring fused with a pyridine moiety. The specific substituents include:

  • 2-Methyl group: Positioned on the thiazolo ring, enhancing steric and electronic effects.
  • Amino-ethanone side chain: A ketone-linked ethylamine group at the 5-position, which may influence solubility and bioactivity.

Its molecular formula is C₁₀H₁₃N₃OS, with a molecular weight of 223.30 g/mol. The compound is of interest in medicinal chemistry due to the thiazolo-pyridine scaffold’s prevalence in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-amino-1-(2-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-6-11-7-2-3-12(9(13)4-10)5-8(7)14-6/h2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDXRFPASWJQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CN(CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one involves multiple steps, typically starting with the preparation of the thiazolopyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound : 2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one 2-methyl, 5-(amino-ethanone) C₁₀H₁₃N₃OS 223.30 Polar side chain enhances solubility; potential bioactivity .
tert-Butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-carboxylate () 5-(tert-butyl carbamate), 2-aminoethyl C₁₄H₂₂N₄O₂S 310.41 Increased hydrophobicity due to tert-butyl group; used as a synthetic intermediate .
2-Bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one () 2-bromo, 4-ketone C₆H₅BrN₂OS 233.09 Electrophilic bromo group enables cross-coupling reactions; ketone enhances reactivity .
5-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine () 5-isopropyl, 2-amino C₉H₁₅N₃S 197.30 Steric bulk from isopropyl may reduce metabolic degradation; primary amine for functionalization .

Physicochemical Properties

  • Solubility: The target compound’s amino-ethanone side chain improves aqueous solubility compared to tert-butyl (hydrophobic) and bromo (nonpolar) analogues.
  • Stability : The ketone group in the target compound may confer susceptibility to nucleophilic attack, whereas the bromo derivative is more stable under basic conditions .

Challenges and Innovations

  • Regioisomer Separation : Analogous to , synthesis of the target compound may require advanced chromatography due to regioisomer formation .
  • Functionalization: The amino group in the target compound allows for further derivatization (e.g., amide coupling), similar to procedures in and .

Biological Activity

2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and anticonvulsant activities. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C₉H₈N₂S
  • Molecular Weight : 180.24 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
2-Amino CompoundCaco-239.8% Viability
Thiazole DerivativeA54931.9% Viability

The introduction of substituents on the thiazole ring has been shown to enhance anticancer activity. For example, the addition of a methyl group at specific positions significantly increased efficacy against Caco-2 cells.

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. Research indicates that certain thiazole compounds exhibit activity against resistant strains of bacteria and fungi.

CompoundTarget OrganismActivity
Thiazole DerivativeMethicillin-resistant S. aureusEffective
Thiazole DerivativeVancomycin-resistant E. faeciumEffective

These findings suggest that 2-amino derivatives could serve as promising scaffolds for developing new antimicrobial agents.

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various studies. The structural characteristics of these compounds play a crucial role in their pharmacological effects.

CompoundModel UsedED₅₀ (mg/kg)Protection Index
Thiazole CompoundscPTZ Model18.4 mg/kg9.2

The presence of specific functional groups in the thiazole ring has been linked to enhanced anticonvulsant activity.

Case Studies

Several case studies have highlighted the significance of structural modifications in enhancing the biological activity of thiazole derivatives:

  • Study on Structural Modifications : A study demonstrated that modifying the position of substituents on the thiazole ring could lead to improved anticancer activity against multiple cell lines ( ).
  • Antimicrobial Efficacy : Another research focused on the synthesis of novel thiazole derivatives and their evaluation against drug-resistant pathogens showed promising results ( ).

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